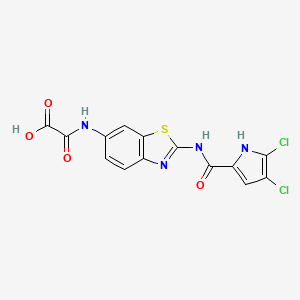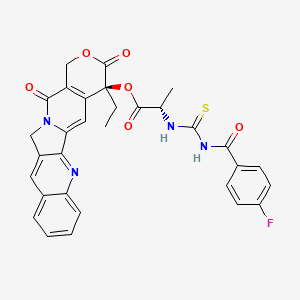
Fosfructose-3-13C (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosfructose-3-13C (sodium) is a labeled form of fosfructose, a phosphorylated sugar derivative. This compound is used primarily in scientific research, particularly in metabolic studies, due to its stable isotope labeling which allows for precise tracking in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosfructose-3-13C (sodium) typically involves the incorporation of a 13C isotope into the fructose molecule. This can be achieved through enzymatic or chemical synthesis methods. Enzymatic synthesis often involves the use of fructosyltransferase enzymes, which transfer fructose units to a suitable acceptor molecule . Chemical synthesis may involve the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope.
Industrial Production Methods
Industrial production of fosfructose-3-13C (sodium) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized enzymatic processes, ensuring high yield and purity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Fosfructose-3-13C (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fosfructose-3-13C (sodium) can yield fructose-3-13C (sodium) with carbonyl groups, while reduction can revert it to its original form .
Scientific Research Applications
Fosfructose-3-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used in studying carbohydrate chemistry and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential in understanding metabolic disorders and developing therapeutic strategies.
Industry: Utilized in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of fosfructose-3-13C (sodium) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The 13C label allows researchers to track its movement and transformation within these pathways, providing insights into metabolic processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Fosfructose trisodium: Another labeled form of fosfructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and other metabolic pathways.
Uniqueness
Fosfructose-3-13C (sodium) is unique due to its specific labeling at the 3rd carbon position, which provides distinct advantages in tracing and studying specific metabolic reactions compared to other labeled compounds .
Properties
Molecular Formula |
C6H10Na4O12P2 |
|---|---|
Molecular Weight |
429.04 g/mol |
IUPAC Name |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(413C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i6+1;;;; |
InChI Key |
MVVGIYXOFMNDCF-WUMGRJJYSA-J |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)






![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)

